molecular formula C16H23BN4O3 B15288497 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide

Cat. No.: B15288497
M. Wt: 330.2 g/mol
InChI Key: ZXYVYYGVHZWKGW-UHFFFAOYSA-N
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Description

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is an organic compound that features a pyrazolo[3,4-b]pyridine core with a butyramide group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide typically involves multiple steps. One common approach is to start with the pyrazolo[3,4-b]pyridine core, which is then functionalized with a butyramide group through amidation reactions. The dioxaborolane moiety is introduced via a nucleophilic substitution reaction using appropriate boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The pyrazolo[3,4-b]pyridine core can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxaborolane moiety allows for versatile applications in various fields, while the pyrazolo[3,4-b]pyridine core provides a stable and reactive framework for further modifications .

Properties

Molecular Formula

C16H23BN4O3

Molecular Weight

330.2 g/mol

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-yl]butanamide

InChI

InChI=1S/C16H23BN4O3/c1-6-7-12(22)19-14-11-8-10(9-18-13(11)20-21-14)17-23-15(2,3)16(4,5)24-17/h8-9H,6-7H2,1-5H3,(H2,18,19,20,21,22)

InChI Key

ZXYVYYGVHZWKGW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3N=C2)NC(=O)CCC

Origin of Product

United States

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